N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
Description
- It’s also known as N-(2-Amino-2-oxoethyl)-2-propenamide .
- Appearance: White crystalline solid.
- Solubility: Soluble in water and organic solvents.
N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide: is an organic compound.
Properties
Molecular Formula |
C16H20N6O2S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H20N6O2S/c1-12-19-20-15(25-12)18-14(23)11-17-16(24)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,24)(H,18,20,23) |
InChI Key |
XJIIKPCODPYWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
- The compound can be synthesized through a straightforward reaction.
- One common method involves reacting glycine with either acrolein or acryloyl chloride to yield N-(2-Amino-2-oxoethyl)-2-propenamide .
- Industrial production methods may vary, but the basic reaction remains consistent.
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole Ring
The 1,3,4-thiadiazole core exhibits electrophilic character at C-2 and C-5 due to electron-withdrawing nitrogen atoms. Reactions include:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | Methoxymethyl chloride, DMF, 80°C | 5-Methoxymethyl-substituted derivatives |
| Acylation | Acetyl chloride, pyridine, RT | Acetylated thiadiazole analogs |
| Cyclopropane Functionalization | Cyclopropylamine, K₂CO₃, DCM | Cyclopropylamino-thiadiazole derivatives |
Key Insight: The methyl group at C-5 reduces steric hindrance, favoring substitution at C-2 .
Ring-Opening Reactions
Under acidic or basic conditions, the thiadiazole ring undergoes cleavage:
-
Acidic Hydrolysis (HCl, H₂O, reflux):
Yields a thiourea intermediate, which rearranges to form a thiol-carboxamide derivative.
Mechanism : -
Basic Hydrolysis (NaOH, EtOH):
Generates a dithiocarbamate intermediate, further oxidized to sulfonic acid derivatives.
Condensation Reactions at Amide and Piperazine Moieties
The carboxamide and piperazine groups participate in:
| Reaction | Conditions | Application |
|---|---|---|
| Schiff Base Formation | Aldehydes, Et₃N, MeOH | Imine-linked prodrugs |
| Acylation of Piperazine | Acetyl chloride, CH₂Cl₂, 0°C | N-Acetyl-piperazine derivatives |
| Urea Formation | Phosgene, THF | Bis-carboxamide analogs |
Note: The piperazine ring’s secondary amines show higher reactivity than the carboxamide .
Cycloaddition Reactions
The thiadiazole’s conjugated system engages in [3+2] cycloadditions:
-
With Nitrile Oxides :
Forms isoxazoline-thiadiazole hybrids under microwave irradiation (90°C, 20 min) . -
With Azides :
Produces triazole-linked conjugates via Cu-catalyzed click chemistry (CuSO₄, sodium ascorbate).
Representative Reaction Pathway :
Oxidation and Reduction
-
Oxidation :
Treatment with m-CPBA oxidizes sulfur in the thiadiazole to sulfoxide (controlled) or sulfone (excess). -
Reduction :
Catalytic hydrogenation (H₂, Pd/C) reduces the thiadiazole ring to a dihydrothiazole derivative.
Structural Insights from Analogous Compounds
Comparative studies with related molecules reveal:
| Analog | Key Reactivity | Source |
|---|---|---|
| EVT-11114218 (thiadiazole-thiazole hybrid) | Enhanced electrophilic substitution | |
| EVT-12328507 (oxathiine-thiadiazole derivative) | Stabilized sulfone intermediates | |
| S11394900 (cyclopropyl-thiadiazole analog) | Resistance to ring-opening hydrolysis | , |
Scientific Research Applications
Chemistry: Used as a chemical reagent and ligand in organic synthesis and biochemistry.
Biology: Investigated for its potential biological activities.
Medicine: Research into its pharmacological properties.
Industry: Possible applications in polymer chemistry or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It might interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related structures.
- Researchers often compare it to other amides, piperazines, or thiadiazoles.
- Its uniqueness lies in the combination of its functional groups and the 1,3,4-thiadiazole ring.
Biological Activity
N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article explores the biological activity of this compound based on existing literature, including case studies and research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀N₄O₂S₂ |
| Molecular Weight | 306.4 g/mol |
| CAS Number | 1219580-19-4 |
Antimicrobial Activity
Research indicates that derivatives of the 1,3,4-thiadiazole moiety, which includes the compound , exhibit significant antimicrobial properties. A review highlighted that compounds with a thiadiazole structure showed effectiveness against various bacterial strains and fungi. Specifically, derivatives have been noted for their ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. In vitro studies have demonstrated that related thiadiazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1β in activated immune cells. This effect is particularly relevant in conditions characterized by excessive inflammation, such as arthritis .
Anticancer Properties
Several studies have investigated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. One study reported that specific derivatives exhibited significant inhibition of cell proliferation in glioblastoma models . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- In Vivo Efficacy in Cancer Models : A study involving a derivative of the compound demonstrated its effectiveness in reducing tumor size in murine models of cancer when administered orally. The results indicated a marked decrease in tumor viability and an increase in apoptotic markers .
- Inflammatory Disease Models : In experimental autoimmune encephalomyelitis (EAE) models, administration of related thiadiazole compounds resulted in decreased clinical scores and reduced inflammatory cell infiltration in spinal cord tissues .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Receptor Binding : Thiadiazole derivatives have been shown to bind to specific receptors involved in inflammatory pathways and cancer progression.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways associated with inflammation and tumor growth.
Q & A
Q. What are the optimal synthetic routes for synthesizing N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:
- Piperazine Ring Formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions to construct the piperazine core .
- Thiadiazole Moiety Incorporation : Condense 5-methyl-1,3,4-thiadiazol-2(3H)-ylideneamine with a ketoethyl intermediate via Schiff base formation under reflux in ethanol or DMF .
- Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperazine and thiadiazole fragments .
- Optimization : Adjust reaction temperatures (e.g., 60–80°C for cyclization) and use catalysts like DBU for improved yields (70–85%) .
Q. How can the compound’s structure be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm proton environments (e.g., thiadiazole NH at δ 10.0–12.0 ppm, piperazine CH at δ 2.5–3.5 ppm) and carbon backbone .
- Mass Spectrometry (MS) : Use high-resolution MS (e.g., FAB or ESI) to verify molecular ion peaks (e.g., m/z 450–460 [M+H]) .
- X-ray Crystallography : Resolve Z-configuration of the thiadiazole-aminoketone group via single-crystal diffraction (e.g., C=N bond length ~1.28 Å) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1650–1700 cm, NH bends at 3200–3400 cm) .
Advanced Research Questions
Q. What computational strategies predict the biological targets and binding mechanisms of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety). Focus on hydrogen bonding with thiadiazole NH and π-π stacking with the phenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å indicates stable binding) .
- QSAR Modeling : Correlate substituent effects (e.g., methyl on thiadiazole) with bioactivity using descriptors like logP and polar surface area .
Q. How can researchers resolve discrepancies in biological activity data across in vitro and in vivo studies?
- Methodological Answer :
- Dose-Response Analysis : Perform IC/EC assays in triplicate to account for variability (e.g., use HEK293 cells for receptor-binding studies) .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to identify metabolites that may alter activity in vivo (e.g., CYP3A4-mediated oxidation) .
- Pharmacokinetic Profiling : Compare AUC (area under the curve) and bioavailability via LC-MS/MS after oral vs. intravenous administration in rodent models .
Q. What strategies optimize the compound’s solubility and bioavailability for preclinical trials?
- Methodological Answer :
- Salt Formation : React with HCl or trifluoroacetic acid to improve aqueous solubility (e.g., trifluoroacetate salt increases solubility by 10-fold) .
- Nanoparticle Formulation : Use PLGA-based nanoparticles (size < 200 nm) to enhance dissolution rates and tissue penetration .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the piperazine carboxamide for pH-dependent release .
Data Contradiction Analysis
Q. How should researchers address conflicting results in the compound’s enzyme inhibition potency?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (e.g., pH 7.4 PBS) and enzyme sources (e.g., recombinant human kinases) to minimize variability .
- Negative Controls : Include known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .
- Data Normalization : Express inhibition as % activity relative to vehicle controls and apply statistical tests (e.g., ANOVA with p < 0.05) .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the compound’s neuropharmacological potential?
- Methodological Answer :
- Cell Lines : Use SH-SY5Y (neuroblastoma) or primary cortical neurons for receptor profiling .
- Functional Assays : Measure cAMP levels (ELISA) or calcium flux (Fluo-4 dye) to assess GPCR modulation .
- Toxicity Screening : Perform MTT assays at 24/48-hour intervals to determine CC values .
Advanced Characterization Techniques
Q. How can advanced spectral methods elucidate tautomeric equilibria in the thiadiazole moiety?
- Methodological Answer :
- Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH protons) between 25°C and −40°C to detect tautomerization .
- UV-Vis Spectroscopy : Analyze absorbance shifts (e.g., 250–300 nm) in solvents of varying polarity to identify dominant tautomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
